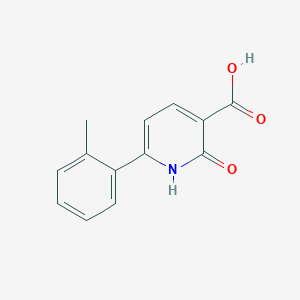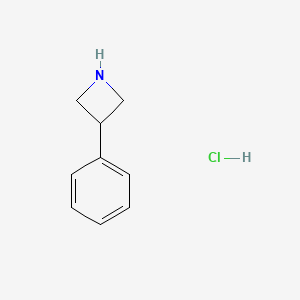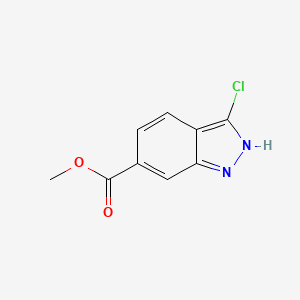
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride
Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl3N3 and a molecular weight of 298.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, 3 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 120.74°C and a predicted boiling point of approximately 369.6°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its ability to interact with proteins and modify their structure or function. It’s often used in the study of protein-protein interactions, post-translational modifications, and the identification of novel biomarkers for diseases .
Kinase Inhibitors
As a part of kinase inhibitors, 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride plays a crucial role in the development of new therapeutic agents. Kinase inhibitors are vital in treating various cancers and other diseases where cell signaling pathways are disrupted .
Receptor Modulators
The piperazine moiety within the compound is frequently found in receptor modulators. These modulators can influence receptor activity, which is essential for developing drugs that target neurological disorders and mental health conditions .
Synthetic Chemistry
In synthetic chemistry, this compound is a valuable intermediate. It’s used to synthesize more complex molecules, including those with potential pharmacological activities. Its chemical reactivity facilitates its incorporation into diverse molecular frameworks .
Anticancer Agents
The compound’s derivatives are explored for their anticancer properties. It’s used in the synthesis of compounds that exhibit activity against various cancer cell lines, contributing to the discovery of new anticancer drugs .
Drug Discovery
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride: is a key intermediate in drug discovery, particularly in the synthesis of molecules that may act as potential therapeutic agents for a range of diseases .
Pharmacokinetic Optimization
Due to its physicochemical properties, this compound is used to optimize the pharmacokinetic profile of drug candidates. It can improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .
Antileukemic Research
It serves as a precursor in the synthesis of imatinib, an antileukemic agent. The compound is involved in the preparation of key intermediates required for the development of drugs used in leukemia treatment .
properties
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZBJJRGEWMWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)